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  • Product: 3-Bromoazetidine hydrobromide
  • CAS: 229496-83-7

Core Science & Biosynthesis

Foundational

3-Bromoazetidine hydrobromide synthesis and discovery

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromoazetidine Hydrobromide For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine motif is a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromoazetidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to therapeutic agents. Among the diverse array of functionalized azetidines, 3-bromoazetidine hydrobromide stands out as a critical and versatile building block. Its strategic importance lies in its role as a compact, rigid scaffold ready for elaboration via nucleophilic substitution at the C3 position. This guide provides a comprehensive overview of the discovery and synthesis of 3-bromoazetidine hydrobromide, offering a deep dive into the prevailing synthetic methodologies, mechanistic underpinnings, and practical, field-tested protocols. We will explore the causal logic behind experimental choices, from precursor selection to the final deprotection and isolation, equipping researchers with the knowledge to confidently and efficiently incorporate this valuable synthon into their drug discovery programs.

The Strategic Value of the Azetidine Core in Drug Design

The four-membered azetidine ring, once considered an exotic curiosity, is now a celebrated structural element in contemporary drug discovery. Its incorporation into a lead compound can profoundly influence key drug-like properties. The inherent ring strain of the azetidine scaffold introduces a defined conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. Furthermore, the nitrogen atom acts as a vector for improving aqueous solubility and can serve as a key hydrogen bond acceptor.

3-Bromoazetidine, in its hydrobromide salt form, is an exceptionally useful intermediate. The bromine atom serves as an excellent leaving group, paving the way for the introduction of a wide variety of carbon, nitrogen, oxygen, and sulfur nucleophiles. This allows for rapid library synthesis and the exploration of structure-activity relationships (SAR) around a constrained core, a strategy employed in the development of numerous clinical candidates.

Evolution of a Synthesis: From Early Routes to Modern Efficiency

The initial syntheses of the azetidine core were often complex and low-yielding, typically starting from precursors like epichlorohydrin.[1] While foundational, these multi-step sequences were not amenable to the large-scale production required for pharmaceutical development.

The modern era of azetidine synthesis has been defined by the development of more robust and scalable routes. A pivotal advancement was the use of N-protected 3-hydroxyazetidine as a key precursor. This intermediate, readily available from commercial sources or synthesized through established methods, provides a direct handle for functionalization.[2][3][4] The most prevalent strategy involves the conversion of the hydroxyl group to a more reactive leaving group, such as a mesylate or tosylate, followed by displacement with a bromide source.

However, a more direct and highly efficient approach involves the direct conversion of the alcohol to the bromide, often utilizing reagents from the Appel reaction family or similar phosphorus-based brominating agents. This is typically followed by the removal of the nitrogen protecting group to yield the target hydrobromide salt.

The Core Synthetic Pathway: A Two-Stage Approach

The most reliable and widely adopted synthesis of 3-bromoazetidine hydrobromide proceeds through a two-stage process starting from the commercially available N-Boc-3-hydroxyazetidine. This strategy balances reaction efficiency, scalability, and purification ease.

  • Stage 1: Bromination of N-Boc-3-hydroxyazetidine. The hydroxyl group is converted into a bromide.

  • Stage 2: Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final hydrobromide salt.

The following diagram illustrates this high-level workflow.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Deprotection N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine N_Boc_3_bromoazetidine N-Boc-3-bromoazetidine N_Boc_3_hydroxyazetidine->N_Boc_3_bromoazetidine PPh₃, CBr₄ (Appel Reaction) 3_Bromoazetidine_HBr 3-Bromoazetidine Hydrobromide N_Boc_3_bromoazetidine->3_Bromoazetidine_HBr HBr or HCl/Dioxane Appel_Mechanism cluster_activation Activation of PPh₃ cluster_sn2 SN2 Displacement PPh3 PPh₃ Phosphonium [Ph₃P-Br]⁺ Br⁻ PPh3->Phosphonium 1 CBr4 CBr₄ CBr4->Phosphonium HCBr3 HCBr₃ Phosphonium->HCBr3 Activated_Alcohol [R-O-PPh₃]⁺ Br⁻ Phosphonium->Activated_Alcohol Alcohol R-OH Alcohol->Activated_Alcohol 2 Bromide R-Br Activated_Alcohol->Bromide 3 (SN2) TPPO O=PPh₃ Bromide->TPPO

Sources

Exploratory

A Comprehensive Technical Guide to the Mechanistic Pathways of 3-Bromoazetidine in Organic Synthesis

Executive Summary The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Among the functionalized azetidines, 3-bromoazetidine and its N-protected derivatives stand out as exceptionally versatile and reactive building blocks. The inherent ring strain of the four-membered ring, combined with the excellent leaving group ability of the bromine atom, creates a powerful electrophilic center at the C3 position. This guide provides an in-depth exploration of the core mechanisms governing the reactions of 3-bromoazetidine hydrobromide and its analogues. We will dissect the predominant nucleophilic substitution pathways, explore advanced metal-mediated transformations, and detail the experimental causality that underpins the synthesis of diverse and complex 3-substituted azetidines for researchers, chemists, and drug development professionals.

Core Principles: Structural Features and Inherent Reactivity

The Duality of Ring Strain and Electrophilicity

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant Baeyer and Pitzer strain, estimated to be around 26 kcal/mol. This high ring strain makes the scaffold susceptible to reactions that can alleviate it, such as ring-opening.[1][2] However, in the case of 3-bromoazetidine, the more dominant pathway is the direct functionalization at the C3 position. The carbon atom bonded to the bromine is highly electrophilic due to the inductive effect of the electronegative halogen. This creates a prime site for nucleophilic attack.

The Critical Role of the Nitrogen Protecting Group

3-Bromoazetidine is typically handled in two forms: as a hydrobromide salt or with the nitrogen atom protected, most commonly as a tert-butoxycarbonyl (Boc) carbamate (N-Boc-3-bromoazetidine).[3][4] The choice is mechanistically significant:

  • 3-Bromoazetidine Hydrobromide: In this salt form, the nitrogen atom is protonated, rendering it non-nucleophilic and incapable of participating in side reactions. To engage in a reaction, a base must be used to liberate the free amine, which can then be functionalized or participate as an internal nucleophile under certain conditions.

  • N-Boc-3-Bromoazetidine: This is the most widely used variant in synthesis. The Boc group renders the nitrogen lone pair unavailable for reaction due to delocalization into the carbonyl. This effectively isolates the reactivity to the C3-Br bond, allowing for clean and predictable nucleophilic substitution reactions.

The prevalence of the N-Boc protected form underscores a key principle in azetidine chemistry: controlling the reactivity of the nitrogen atom is paramount to achieving selective functionalization at the C3 position.

The Cornerstone Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The most fundamental and widely exploited mechanism of action for 3-bromoazetidine is the bimolecular nucleophilic substitution (SN2) reaction.[5] This pathway involves the direct backside attack of a nucleophile on the electrophilic C3 carbon, displacing the bromide ion in a single, concerted step.

General Mechanistic Pathway

The reaction proceeds via a trigonal bipyramidal transition state where the nucleophile and the leaving group (bromide) are positioned 180° apart. This geometry leads to a predictable and highly desirable stereochemical outcome: inversion of configuration at the C3 center if a chiral starting material is used.[5][6]

A simplified representation of the SN2 mechanism. Note: The image placeholders should be replaced with actual chemical structures for a real guide. Caption: The SN2 reaction at C3 of N-Boc-3-bromoazetidine.

A Versatile Platform for Diverse Functionalization

The reliability of the SN2 mechanism makes 3-bromoazetidine a powerful precursor for a wide array of 3-substituted derivatives, which are crucial intermediates in drug discovery.[7][8]

  • N-Nucleophiles (Amines, Azides): Reaction with primary or secondary amines yields 3-aminoazetidines, a privileged scaffold in many pharmaceutical agents.[9][10] Sodium azide can be used to introduce an azido group, which can be subsequently reduced to a primary amine.

  • O-Nucleophiles (Hydroxides, Alkoxides): Treatment with hydroxide or alkoxide sources provides access to 3-hydroxyazetidine or 3-alkoxyazetidines. 3-hydroxyazetidine is a common starting point for further functionalization.[11]

  • S-Nucleophiles (Thiols): Thiols readily displace the bromide to form 3-(alkyl/aryl)thioazetidines, introducing a key linker point or pharmacophore.

  • C-Nucleophiles (Cyanides, Organometallics): The introduction of carbon-based nucleophiles, such as cyanide or organocuprates, allows for C-C bond formation, leading to derivatives like azetidine-3-carbonitrile or 3-alkyl/aryl azetidines.[11]

Field-Proven Protocols and Mechanistic Causality

A robust understanding of the reaction mechanism informs every choice in an experimental protocol. Here, we detail a self-validating workflow for a common transformation.

Protocol: Synthesis of N-Boc-3-(benzylamino)azetidine

This protocol details the reaction of N-Boc-3-bromoazetidine with benzylamine, a representative primary amine nucleophile.

Step 1: Reagent Preparation

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-bromoazetidine (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.2 M).

  • Add benzylamine (1.1 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).

Scientific Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the starting material or product. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the SN2 mechanism. Using a slight excess of the amine nucleophile (1.1 eq) ensures the complete consumption of the limiting electrophile. Potassium carbonate acts as a mild, heterogeneous base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Step 2: Reaction Execution

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

Scientific Rationale: Heating provides the necessary activation energy for the SN2 reaction. 60 °C is a moderate temperature that accelerates the reaction without promoting significant side reactions or degradation. Continuous monitoring is a hallmark of a self-validating system, ensuring the reaction is stopped at the optimal point to maximize yield and minimize impurity formation.

Step 3: Workup and Purification

  • Cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale: The aqueous workup removes the remaining inorganic salts and any excess amine. The final purification via chromatography isolates the desired product from any unreacted starting materials or minor byproducts, yielding the analytically pure compound.

Experimental Workflow Diagram

Workflow start Combine Reactants (N-Boc-3-bromoazetidine, Benzylamine, K₂CO₃) in MeCN react Heat to 60 °C start->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Filter, Extract, Wash) monitor->workup Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for azetidine functionalization.

Advanced Transformations & Mechanistic Divergence

While the SN2 pathway is dominant, the reactivity of 3-bromoazetidine can be guided toward other mechanistically distinct transformations under specific conditions.

Metal-Mediated Cross-Coupling Reactions

In a significant departure from classical nucleophilic substitution, the C-Br bond can undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium or Nickel). This opens the door to powerful cross-coupling reactions. For instance, a modification of Billotte's procedure involves the in-situ formation of an organozinc intermediate from a 3-haloazetidine.[11] This species can then be converted to a more reactive organocuprate and trapped with an acyl chloride to form a 3-acylazetidine.[11] These methods expand the synthetic utility beyond simple nucleophiles to include aryl, vinyl, and acyl groups.

Ring-Opening Reactions

Under the influence of strong Brønsted or Lewis acids, the azetidine ring itself can be activated.[1] The acid coordinates to the nitrogen atom (after deprotection) or the carbonyl oxygen of the Boc group, increasing the ring strain and making the ring carbons more susceptible to nucleophilic attack. This can lead to a ring-opening mechanism, yielding highly functionalized γ-amino alcohols or other acyclic products. The choice between substitution and ring-opening is a delicate balance controlled by the substrate, the nature of the nucleophile, and the presence or absence of an activating acid catalyst.[1]

Caption: Lewis acid-catalyzed ring-opening of an azetidine.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the SN2 functionalization of N-Boc-3-bromoazetidine.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Nitrogen PiperidineK₂CO₃MeCN60-8085-95
Oxygen Sodium Methoxide-MeOH25-5070-85
Sulfur ThiophenolCs₂CO₃DMF2590-98
Carbon KCN-DMSO80-10065-75

Conclusion and Future Outlook

3-Bromoazetidine hydrobromide and its N-protected variants are not merely reagents but powerful platforms for molecular design. Their reactivity is overwhelmingly governed by the SN2 mechanism, providing a reliable and stereocontrolled route to a vast array of 3-substituted azetidines. The causality is clear: the combination of ring strain and an excellent leaving group makes the C3 position a potent electrophile, while N-protection ensures reaction fidelity. As drug discovery ventures into more complex chemical space, such as with the development of PROTACs and other novel modalities, the ability to precisely and diversely functionalize scaffolds like azetidine will be more critical than ever.[12] The foundational mechanistic principles outlined in this guide provide the framework for innovation, enabling scientists to harness the unique reactivity of 3-bromoazetidine to build the next generation of therapeutic agents.

References

  • tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Lin, W., Zhang, K.-F., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Nature Catalysis. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. (2024). PubMed. Available at: [Link]

  • The Discovery of Nucleophilic Substitution Reactions. (2020). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of azetidine derivatives. (2000). Google Patents.
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  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. (2022). MDPI. Available at: [Link]

  • Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. (2021). PubMed. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Available at: [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. (2020). PubMed. Available at: [Link]

  • Late-Stage Aromatic C–H Bond Functionalization for Cysteine/Selenocysteine Bioconjugation. (n.d.). PMC - NIH. Available at: [Link]

  • Tsukimori, Y. (2021). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Slide presentation. Available at: [Link]

  • Cu(I)-Catalyzed C(sp3)-H Functionalization of Amino Acids with Benzimidate and Reactive Oxygen Species (ROS) To Synthesize Triazines and 2-Pyrrolidinones. (2024). PubMed. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Available at: [Link]

  • De Kimpe, N., et al. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

  • Solved Nucleophilic Substitution Predict the product. (2022). Chegg.com. Available at: [Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023). NIH. Available at: [Link]

  • Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. (n.d.). ACS Publications. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application of 3-Bromoazetidine Hydrobromide in Kinase Inhibitor Synthesis: A Technical Guide

Introduction: The Strategic Value of Strained Scaffolds in Kinase Inhibition In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, the pursuit of novel chemical space that imparts fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Strained Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, the pursuit of novel chemical space that imparts favorable pharmacokinetic and pharmacodynamic properties is relentless. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique combination of properties.[1] Its inherent ring strain and three-dimensional character offer a rigid framework that can enhance binding affinity, metabolic stability, and solubility of drug candidates.[2] Among the various functionalized azetidines, 3-bromoazetidine hydrobromide serves as a versatile and reactive building block, enabling the strategic introduction of the azetidine core into complex bioactive molecules.

This guide provides a detailed exploration of the application of 3-bromoazetidine hydrobromide in the synthesis of kinase inhibitors, with a particular focus on its utility in constructing key intermediates for targeted therapies. We will delve into the chemical principles governing its reactivity and present a detailed, field-proven protocol for its use in the synthesis of a crucial precursor for the Janus kinase (JAK) inhibitor, Baricitinib.

Chemical Properties and Reactivity of 3-Bromoazetidine Hydrobromide

3-Bromoazetidine hydrobromide is a salt, typically a crystalline solid, which enhances its stability and handling properties compared to the free base. The key to its synthetic utility lies in the electrophilic carbon at the 3-position, which is activated by the electron-withdrawing bromine atom. This makes it an excellent substrate for nucleophilic substitution reactions.

The primary application of 3-bromoazetidine hydrobromide in kinase inhibitor synthesis is in the N-alkylation of various nucleophilic moieties, such as amines, imidazoles, and pyrazoles, which are common cores of many kinase inhibitor scaffolds.[3] The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

The use of the hydrobromide salt necessitates the presence of a base to neutralize the hydrobromic acid formed during the reaction and to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

PropertyValueSource
Molecular Formula C₃H₇Br₂N[4]
Molecular Weight 216.90 g/mol [4]
CAS Number 229496-83-7[4]
Appearance White to off-white solidN/A
Storage Inert atmosphere, 2-8°C[5]

Application Protocol: Synthesis of a Baricitinib Precursor

The following protocol details the synthesis of a key intermediate, 1-(ethylsulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine, which is a core component of the JAK inhibitor Baricitinib. This procedure is a representative example of the N-alkylation of a pyrazole nucleus with an azetidine electrophile. While various synthetic routes to Baricitinib exist, this protocol illustrates the fundamental utility of a 3-substituted azetidine building block.[6][7]

Experimental Workflow: Synthesis of Baricitinib Precursor

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection (if necessary) A 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine D 1-(Ethylsulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine A->D Reacts with B 1-(Ethylsulfonyl)-3-bromoazetidine B->D C Base (e.g., Cs2CO3) Solvent (e.g., DMF) C->D Conditions E Protected Pyrrolopyrimidine G Final Precursor E->G F Deprotection Agent F->G caption Synthetic Workflow for Baricitinib Precursor

Caption: Synthetic Workflow for Baricitinib Precursor.

Materials and Reagents
  • 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • 1-(Ethylsulfonyl)-3-bromoazetidine (This can be synthesized from 3-hydroxyazetidine or obtained commercially. For the purpose of this protocol, we assume its availability.)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the pyrazole derivative. To the resulting solution, add cesium carbonate (2.0 eq). Stir the suspension at room temperature for 15-20 minutes. The use of a strong, non-nucleophilic base like cesium carbonate is crucial for the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction.

  • Addition of Electrophile: In a separate flask, dissolve 1-(ethylsulfonyl)-3-bromoazetidine (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred pyrazole suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine. This step removes DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(ethylsulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine, as a solid.

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

The synthesized azetidine-containing molecule is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[8] These enzymes are critical components of the JAK-STAT signaling pathway, which is a primary route for signal transduction for a wide array of cytokines, interferons, and growth factors that are pivotal in immunity and inflammation.[9][10]

Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases, such as rheumatoid arthritis, and in various cancers.[5][9] In these conditions, overactive JAK signaling leads to the excessive phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[11] Activated STATs then dimerize, translocate to the nucleus, and drive the transcription of genes involved in inflammation and cell proliferation.[9][12]

Baricitinib and similar JAK inhibitors function by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and subsequent activation of STATs.[8] This blockade of the signaling cascade effectively dampens the inflammatory response, providing therapeutic benefit in autoimmune disorders.[13]

The JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT 3. STAT Phosphorylation JAK2->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK1 Inhibits Baricitinib->JAK2 Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Gene Activation caption JAK-STAT Signaling Pathway and Baricitinib's Mechanism

Caption: JAK-STAT Signaling Pathway and Baricitinib's Mechanism.

Conclusion

3-Bromoazetidine hydrobromide is a valuable and reactive building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. Its ability to readily undergo nucleophilic substitution allows for the strategic incorporation of the rigid and three-dimensional azetidine scaffold. The protocol provided for the synthesis of a key Baricitinib precursor exemplifies the practical application of this reagent in medicinal chemistry and drug development. A thorough understanding of its reactivity and the biological context of the target molecules is essential for its successful implementation in the synthesis of next-generation kinase inhibitors.

References

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  • Jat, P. et al. JAK-STAT Signaling in Autoimmunity and Cancer. J Mol Biol2025, 437 (9), 168581.
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  • Svirskis, S. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
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  • Xu, G. et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Sci Rep2019, 9 (1), 15729.
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  • van den Bergh, T. et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules2024, 29 (24), 5678.
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  • Li, W. et al. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Front Immunol2023, 14, 1191123.
  • Synapse. (2025, March 7). What is the mechanism of action of Baricitinib? Retrieved January 27, 2026, from [Link]

  • Williams, J. D. et al. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. Bioorg. Med. Chem. Lett.2009, 19 (13), 3447–3451.
  • Ghandour, M. I. et al. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique2019, 18 (2), 1-8.
  • Pharmaffiliates. (n.d.). 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetic acid. Retrieved January 27, 2026, from [Link]

  • Dörner, T. et al. Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus. Ann Rheum Dis2022, 81 (10), 1419-1427.
  • Kim, H. et al. Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Experimental & Molecular Medicine2022, 54 (7), 899-911.
  • BPS Bioscience. (2023, May 11). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. Retrieved January 27, 2026, from [Link]

  • White, A. D. et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Org. Lett.2017, 19 (21), 5944–5947.
  • Amrhein, T. et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Med. Chem. Lett.2023, 14 (4), 464–470.
  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive.
  • PubChem. (n.d.). (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate. Retrieved January 27, 2026, from [Link]

  • Kumar, A. et al. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of Pharmaceutical Sciences and Research2020, 11 (8), 3656-3669.
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Application

Unlocking the Medicinal Chemistry Potential of the Azetidine Scaffold: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromoazetidines

Introduction: The Rising Prominence of the Azetidine Moiety in Drug Discovery The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Moiety in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, favorable physicochemical properties, and ability to serve as a versatile bioisostere have led to its incorporation into a growing number of approved drugs and clinical candidates.[1][2] The replacement of more common rings like pyrrolidine or piperidine with an azetidine can significantly enhance metabolic stability, aqueous solubility, and target engagement.

The functionalization of the azetidine core is therefore of paramount importance for drug development professionals. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 3-haloazetidines offer a powerful and modular approach to introduce a diverse array of substituents at the C3 position, enabling rapid exploration of the chemical space around this valuable scaffold. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of N-Boc-3-bromoazetidine, a readily available and versatile starting material.

Core Concepts in Palladium-Catalyzed Cross-Coupling of 3-Bromoazetidines

The successful cross-coupling of 3-bromoazetidine, an sp³-hybridized electrophile, hinges on overcoming several key challenges, most notably the propensity for β-hydride elimination from the alkyl-palladium intermediate. The selection of an appropriate palladium catalyst and ligand system is therefore critical to favor the desired reductive elimination pathway over this competing side reaction.

The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 3-bromoazetidine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the coupling partner (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the desired C-C, C-N, or C-C(sp) bond and regenerating the Pd(0) catalyst.[3][4]

Bulky, electron-rich phosphine ligands are often employed to accelerate the rates of oxidative addition and reductive elimination, while simultaneously sterically hindering β-hydride elimination. The choice of the N-protecting group on the azetidine is also an important consideration, with the tert-butyloxycarbonyl (Boc) group being a common and versatile choice that is stable under many cross-coupling conditions.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 3-bromoazetidine, it provides a direct route to 3-aryl- and 3-heteroaryl azetidines, which are valuable motifs in medicinal chemistry.

Causality Behind Experimental Choices
  • Catalyst and Ligand: For the coupling of sp³-hybridized electrophiles, catalyst systems that promote rapid oxidative addition and reductive elimination are essential. Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle, are often effective. These ligands are both bulky and electron-rich, which helps to stabilize the monoligated Pd(0) species that is believed to be the active catalyst.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents.[5][6]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of 3-bromoazetidines.

Detailed Protocol: Synthesis of 1-Boc-3-(4-methoxyphenyl)azetidine

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of challenging substrates.[7]

Materials:

  • 1-Boc-3-bromoazetidine

  • 4-Methoxyphenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube, add 1-Boc-3-bromoazetidine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane.

  • Add the catalyst premix to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Boc-3-(4-methoxyphenyl)azetidine.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1001285
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene/H₂O1101678
3tBuXPhos Pd G3 (2)-K₂CO₃ (2)THF/H₂O80891
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, providing access to 3-aminoazetidines, which are important pharmacophores.[1][3][8]

Causality Behind Experimental Choices
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, bulky and electron-rich ligands are crucial for promoting the desired C-N bond formation. Ligands such as RuPhos and BrettPhos have shown broad utility in the amination of alkyl halides.[9] The use of pre-formed palladacycle precatalysts can also offer improved reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases for these transformations.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically employed to prevent quenching of the strong base.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R-Br (R)Pd(II)(Br)L (R)Pd(II)(Br)L Oxidative\nAddition->(R)Pd(II)(Br)L Ligand\nExchange Ligand Exchange (R)Pd(II)(Br)L->Ligand\nExchange R'₂NH [(R)Pd(II)(NHR'₂)L]⁺Br⁻ [(R)Pd(II)(NHR'₂)L]⁺Br⁻ Ligand\nExchange->[(R)Pd(II)(NHR'₂)L]⁺Br⁻ Deprotonation Deprotonation [(R)Pd(II)(NHR'₂)L]⁺Br⁻->Deprotonation Base (R)Pd(II)(NR'₂)L (R)Pd(II)(NR'₂)L Deprotonation->(R)Pd(II)(NR'₂)L Reductive\nElimination Reductive Elimination (R)Pd(II)(NR'₂)L->Reductive\nElimination Reductive\nElimination->Pd(0)L R-NR'₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-Boc-3-(phenylamino)azetidine

This protocol is based on established methods for the Buchwald-Hartwig amination of alkyl halides.[2]

Materials:

  • 1-Boc-3-bromoazetidine

  • Aniline

  • Pd₂(dba)₃

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene, followed by 1-Boc-3-bromoazetidine (1.0 equiv) and aniline (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Toluene10088
2MorpholinePd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)1,4-Dioxane9082
3BenzylamineRuPhos Pd G3 (2)-K₃PO₄ (2)THF8075
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct installation of an alkynyl group onto the azetidine ring, providing a versatile handle for further synthetic transformations, such as click chemistry.[4][10][11]

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Ligand: Phosphine ligands such as PPh₃ are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and serve as the solvent in some cases.

  • Solvent: Aprotic polar solvents like DMF or THF are often used.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling of 3-bromoazetidines.

Detailed Protocol: Synthesis of 1-Boc-3-(phenylethynyl)azetidine

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[12]

Materials:

  • 1-Boc-3-bromoazetidine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Add anhydrous THF, followed by 1-Boc-3-bromoazetidine (1.0 equiv), phenylacetylene (1.5 equiv), and Et₃N (2.0 equiv).

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

EntryAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF6580
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (3)DMF8075
31-HexynePd₂(dba)₃ (2) / PPh₃ (8)CuI (5)Et₃N (2)Toluene9072
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

Palladium-catalyzed cross-coupling reactions of 3-bromoazetidines represent a highly effective and versatile strategy for the synthesis of a wide range of functionalized azetidine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable access to 3-aryl, 3-amino, and 3-alkynyl azetidines, respectively. The success of these transformations is highly dependent on the judicious selection of the catalyst system, base, and solvent to promote the desired coupling and suppress unwanted side reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the azetidine scaffold in their research endeavors.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Retrieved from [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Less Accessible N-Boc-Propargylic Amines through BF3-Catalyzed Alkynylation and Allylation Using Boronic Esters - Organic Chemistry Portal. (2019). Retrieved from [Link]

  • Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. (n.d.). Retrieved from [Link]

  • Palladium‐Catalyzed Alkynylation of Alkenes via C−H Activation for the Preparation of Conjugated 1,3‐Enynes - ResearchGate. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids - Organic Chemistry Portal. (2008). Retrieved from [Link]

  • The Sonogashira Carbonylation Reaction between Aromatic Bromide and Alkyne with N‐Formylsaccharin as a CO Source | Request PDF - ResearchGate. (2022). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015). Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (2017). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC - NIH. (2014). Retrieved from [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025). Retrieved from [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed. (2014). Retrieved from [Link]

  • Synthesis of β-alkynyl α-amino acids via palladium-catalyzed alkynylation of unactivated C(sp3)-H bonds | Request PDF - ResearchGate. (2025). Retrieved from [Link]

Sources

Method

One-Pot Synthesis of Functionalized Azetidines: A Detailed Guide for Researchers

Introduction: The Rising Prominence of Azetidines in Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azetidines in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to impart favorable physicochemical properties such as reduced lipophilicity and improved metabolic stability, and its role as a versatile bioisostere have led to its incorporation into a growing number of approved drugs and clinical candidates.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of functionalized azetidines, enabling the efficient exploration of this valuable chemical space.

Strategic Approaches to One-Pot Azetidine Synthesis

The inherent ring strain of the azetidine core has historically presented synthetic challenges. However, recent advancements have led to the development of robust and efficient one-pot methodologies that streamline their synthesis from readily available starting materials. This guide will focus on several key strategies: intramolecular cyclization, [2+2] cycloaddition, and ring contraction/expansion reactions. For each method, we will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols, and present data to showcase the scope and limitations.

Methodology 1: Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and widely employed strategy for the construction of the azetidine ring. These methods typically involve the formation of a C-N bond from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the appropriate positions.

From 2-Substituted-1,3-Propanediols: A Versatile and Direct Approach

A straightforward and highly efficient one-pot synthesis of 1,3-disubstituted azetidines involves the alkylation of a primary amine with a bis-triflate of a 2-substituted-1,3-propanediol.[3][4][5] This method is advantageous as it avoids the need to pre-form and isolate the often-unstable bis-electrophile.

Mechanism of Action:

The reaction proceeds through the in situ formation of a bis-triflate from the 1,3-diol using trifluoromethanesulfonic anhydride. The primary amine then undergoes a sequential double alkylation to form the azetidine ring. The use of a hindered base like diisopropylethylamine (DIEA) is crucial to prevent competitive elimination reactions.

G cluster_0 In Situ Bis-Triflate Formation cluster_1 Sequential SN2 Cyclization Diol R-CH(CH2OH)2 Tf2O Tf2O, DIEA Bis_Triflate R-CH(CH2OTf)2 Tf2O->Bis_Triflate Activation Amine R'-NH2 Bis_Triflate->Amine One-Pot Reaction Intermediate R'-NH(CH2)2CH(R)CH2OTf Amine->Intermediate First Alkylation Azetidine Functionalized Azetidine Intermediate->Azetidine Intramolecular SN2 G Substrate PA-NH-(CH2)2-CH3 Pd_II Pd(OAc)2 Palladacycle [Pd(II)-PA-Amine Complex] Pd_II->Palladacycle Coordination & C-H Activation Oxidant PhI(OAc)2 Pd_IV [Pd(IV) Intermediate] Oxidant->Pd_IV Oxidation Azetidine PA-Azetidine Pd_IV->Azetidine Reductive Elimination Azetidine->Pd_II Catalyst Regeneration G PC Ir(III) Photocatalyst PC_star Ir(III)* (Excited State) PC->PC_star Visible Light (hν) Isoxazoline_T1 Triplet Isoxazoline PC_star->Isoxazoline_T1 Energy Transfer Isoxazoline 2-Isoxazoline-3-carboxylate Diradical 1,4-Diradical Intermediate Isoxazoline_T1->Diradical + Alkene Alkene Alkene Azetidine Functionalized Azetidine Diradical->Azetidine Ring Closure G Pyrrolidinone α-Bromo N-Sulfonylpyrrolidinone Nucleophile Nu-H (e.g., R-OH) Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Nucleophilic Addition Azetidine α-Carbonylated N-Sulfonylazetidine Intermediate->Azetidine Intramolecular SN2 & Ring Contraction

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Modern Azetidination Methods for Drug Discovery and Development

Introduction: The Rising Prominence of the Azetidine Scaffold The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational properties, ability to act as a bioisostere for other functional groups, and favorable influence on physicochemical properties such as solubility and metabolic stability have made it an increasingly sought-after component in the design of novel therapeutics.[1] The inherent ring strain of azetidines, approximately 25.4 kcal/mol, renders them more stable and easier to handle than their three-membered aziridine counterparts, yet reactive enough for diverse synthetic manipulations.[2] This guide provides a comparative analysis of the principal modern methods for constructing the azetidine ring, offering researchers, scientists, and drug development professionals a detailed understanding of the available synthetic strategies, their underlying mechanisms, and practical applications.

Core Azetidination Strategies: A Comparative Overview

The synthesis of the azetidine ring is a challenge due to the entropic and enthalpic barriers to forming a strained four-membered ring.[3] Modern synthetic chemistry has risen to this challenge with a diverse toolkit of reactions, which can be broadly categorized into three major approaches:

  • Intramolecular Cyclization: The formation of a C-N bond from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the appropriate positions.

  • [2+2] Photocycloaddition: The light-mediated reaction of an imine or its equivalent with an alkene to directly form the four-membered ring.

  • Ring Expansion and Strain-Release Functionalization: The conversion of smaller rings, such as aziridines, or the functionalization of highly strained bicyclic systems, like 1-azabicyclo[1.1.0]butanes (ABBs), into the azetidine core.

This guide will delve into each of these strategies, providing a comparative analysis of their scope, limitations, and practical considerations.

Intramolecular Cyclization: The Workhorse Approach

Intramolecular cyclization is the most traditional and widely employed method for azetidine synthesis. This strategy relies on the formation of a C-N bond through the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule.

Palladium-Catalyzed Intramolecular C-H Amination

A significant advancement in intramolecular cyclization is the palladium-catalyzed amination of unactivated C(sp³)-H bonds. This method offers a powerful way to form the azetidine ring by leveraging a directing group to bring the catalyst into proximity with a specific C-H bond. The picolinamide (PA) directing group has proven particularly effective for this transformation.[4]

Mechanism of Action: The catalytic cycle, as depicted below, begins with the coordination of the picolinamide-protected amine to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Oxidation of the palladium center to Pd(IV) by an external oxidant, such as a hypervalent iodine reagent, is a crucial step. The subsequent reductive elimination from the Pd(IV) center forms the desired C-N bond, closing the azetidine ring and regenerating the active Pd(II) catalyst.[2]

G cluster_0 Pd(II)-Catalyzed C-H Amination Substrate PA-Protected Amine Palladacycle Palladacycle Intermediate Substrate->Palladacycle + Pd(II) - H+ Pd_II Pd(II) Catalyst Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Oxidant Oxidant Oxidant (e.g., PhI(OAc)2) Azetidine Azetidine Product Pd_IV->Azetidine Reductive Elimination Regen_Pd_II Pd(II) Pd_IV->Regen_Pd_II - Oxidant(reduced) - H+

Figure 1: Catalytic cycle for Pd-catalyzed C-H amination.

Advantages:

  • High Regioselectivity: The directing group provides excellent control over which C-H bond is functionalized.

  • Functional Group Tolerance: The method is compatible with a wide range of functional groups.[2]

  • Use of Unactivated C-H Bonds: It allows for the formation of azetidines from simple, unactivated precursors.[4]

Limitations:

  • Directing Group Required: The necessity of installing and later removing a directing group adds steps to the overall synthesis.

  • Catalyst Cost: Palladium catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Oxidant Stoichiometry: Requires stoichiometric amounts of an external oxidant.

Cyclization via Nucleophilic Substitution (Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable method for the cyclization of 1,3-amino alcohols to form azetidines.[5] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, offering a degree of stereocontrol.

Mechanism of Action: The reaction is initiated by the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a good leaving group, which is then displaced by the intramolecular nitrogen nucleophile to furnish the azetidine ring.[6]

G Amino_Alcohol 1,3-Amino Alcohol Activation Activation of OH group Amino_Alcohol->Activation + Reagents Reagents PPh3 + DIAD SN2 Intramolecular SN2 attack Activation->SN2 Azetidine Azetidine Product SN2->Azetidine

Figure 2: Workflow for Mitsunobu-based azetidination.

Advantages:

  • Stereospecificity: Proceeds with predictable inversion of stereochemistry.

  • Mild Conditions: Generally carried out under mild, neutral conditions.

  • Broad Substrate Scope: Tolerant of many functional groups.

Limitations:

  • Stoichiometric Byproducts: Generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate, which can complicate purification.

  • Steric Hindrance: The reaction can be sensitive to steric hindrance around the alcohol and amine.

[2+2] Photocycloaddition: A Direct Approach

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a highly atom-economical route to azetidines.[7] Recent advances have enabled these reactions to be carried out using visible light, enhancing their practicality and appeal.[8]

Mechanism of Action: In the visible-light-mediated variant, a photocatalyst absorbs light and transfers energy to one of the reactants (often the alkene or a modified imine precursor), promoting it to an excited triplet state. This excited species then undergoes a stepwise cycloaddition with the ground-state partner to form the azetidine ring.[7]

G PC Photocatalyst (PC) Excited_PC Excited PC PC->Excited_PC + hν Light Visible Light (hν) Excited_Reactant Excited Reactant Excited_PC->Excited_Reactant + Reactant (Energy Transfer) Reactant Imine or Alkene Cycloaddition [2+2] Cycloaddition Excited_Reactant->Cycloaddition + Ground-State Partner Ground_State_Partner Ground-State Partner Azetidine Azetidine Product Cycloaddition->Azetidine

Figure 3: General mechanism of photocatalytic aza Paternò-Büchi reaction.

Advantages:

  • Atom Economy: All atoms of the reactants are incorporated into the product.

  • Directness: Forms the azetidine ring in a single step from readily available precursors.

  • Mild Conditions: Visible light and ambient temperature conditions enhance functional group tolerance.[9]

Limitations:

  • Substrate Scope: The scope can be limited by the electronic properties of the imine and alkene, as well as their triplet energies.[10]

  • Regio- and Stereoselectivity: Control of regio- and stereoselectivity can be challenging and is often substrate-dependent.

  • Specialized Equipment: Requires a photochemical reactor or a suitable light source.

Ring Expansion and Strain-Release Functionalization

This modern approach utilizes highly strained starting materials to drive the formation and functionalization of the azetidine ring. The release of ring strain provides a strong thermodynamic driving force for these transformations.

Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic amine that serves as a versatile precursor for the synthesis of 1,3-disubstituted azetidines. The central C-N bond is weak and susceptible to cleavage, allowing for the addition of two different groups across the molecule.

Mechanism of Action: The reaction of ABB with an organometallic reagent (e.g., a Grignard reagent) in the presence of a copper catalyst leads to the nucleophilic addition at one of the bridgehead carbons and cleavage of the central C-N bond. This generates a nucleophilic azetidinyl anion, which can then be trapped with an electrophile to afford the 1,3-disubstituted azetidine.[1]

G ABB 1-Azabicyclo[1.1.0]butane Intermediate Azetidinyl Anion ABB->Intermediate + Nu- Nucleophile Organometallic Nucleophile (Nu-) Product 1,3-Disubstituted Azetidine Intermediate->Product + E+ Electrophile Electrophile (E+)

Sources

Comparative

A Strategic Guide to N-Protection of 3-Bromoazetidine: A Comparative Analysis of N-Boc versus N-Cbz for Drug Development Professionals

For researchers and professionals in the field of drug development and medicinal chemistry, the azetidine ring is a prized scaffold. Its unique conformational constraints and ability to introduce a key vector for substit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the azetidine ring is a prized scaffold. Its unique conformational constraints and ability to introduce a key vector for substitution make it a valuable component in the design of novel therapeutics. However, the inherent ring strain of this four-membered heterocycle presents significant challenges in its synthetic manipulation.[1] This is particularly true for functionalized azetidines like 3-bromoazetidine, a versatile building block for introducing diverse functionalities. The choice of a nitrogen protecting group is a critical decision that profoundly impacts the stability of the azetidine ring, the reactivity of the C-Br bond, and the overall success of the synthetic route.

This in-depth guide provides a comprehensive comparison of the two most commonly employed N-protecting groups for 3-bromoazetidine: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. We will delve into the practical considerations of their installation and removal, the stability of the protected azetidine ring under various reaction conditions, and the influence of each group on the reactivity of the crucial C3-bromo substituent. This analysis is supported by experimental data and established chemical principles to empower you to make the most strategic choice for your specific synthetic goals.

The Azetidine Conundrum: Balancing Reactivity and Stability

The significant ring strain of azetidines makes them susceptible to ring-opening reactions, a constant concern during synthetic manipulations.[1][2] This reactivity is a double-edged sword; while it can be harnessed for certain transformations, it often leads to undesired side products and decomposition, particularly under acidic conditions.[2] The nitrogen protecting group plays a pivotal role in modulating this reactivity. An ideal protecting group should not only mask the nucleophilicity of the nitrogen but also electronically influence the ring to enhance its stability during subsequent reactions, while still allowing for efficient functionalization at the C3 position.

The N-Boc Protection Strategy: A Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.[3] For 3-bromoazetidine, N-Boc protection offers a straightforward and high-yielding approach to a stable, readily functionalizable intermediate.

Chemical Properties and Stability

The Boc group is generally considered to be electron-donating through hyperconjugation, which can have a subtle stabilizing effect on the azetidine ring by increasing electron density on the nitrogen. However, the carbamate functionality itself has an overall electron-withdrawing inductive effect. The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents, making it compatible with many common synthetic transformations.[3]

A critical consideration is the stability of the N-Boc-azetidine ring under the acidic conditions required for deprotection. While the Boc group is designed to be acid-labile, the strained azetidine ring is also susceptible to acid-catalyzed ring-opening.[2] Therefore, careful optimization of deprotection conditions is paramount to avoid cleavage of the azetidine ring.

Reactivity of N-Boc-3-bromoazetidine

The C-Br bond at the 3-position of N-Boc-3-bromoazetidine is an excellent electrophilic site for nucleophilic substitution reactions. The electron-withdrawing nature of the Boc-carbamate group enhances the electrophilicity of the C3 carbon, facilitating displacement of the bromide by a wide range of nucleophiles.

G cluster_0 N-Boc-3-bromoazetidine Reactivity N-Boc-Azetidine N-Boc-3-bromoazetidine Nucleophile Nucleophile (Nu-) Product 3-Substituted-N-Boc-azetidine Bromide Br-

Figure 1: Nucleophilic substitution at the C3 position of N-Boc-3-bromoazetidine.

The N-Cbz Protection Strategy: A Robust Alternative

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, valued for its robustness and its removal under neutral conditions via hydrogenolysis.[4] For 3-bromoazetidine, N-Cbz protection provides a stable intermediate that is orthogonal to many acid- and base-labile protecting groups.

Chemical Properties and Stability

The Cbz group is generally considered to be more electron-withdrawing than the Boc group due to the influence of the benzene ring. This can have implications for the reactivity of the C-Br bond. The Cbz group is stable to a wide range of acidic and basic conditions, offering a broader window of compatibility for subsequent synthetic steps compared to the Boc group.[2]

Deprotection of the Cbz group is most commonly achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions and is generally mild.[2] This method is particularly advantageous when dealing with acid-sensitive substrates like azetidines, as it minimizes the risk of ring-opening. However, hydrogenolysis is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some aromatic systems. Alternative deprotection methods using strong acids like HBr in acetic acid are available but reintroduce the risk of azetidine ring cleavage.[2]

Reactivity of N-Cbz-3-bromoazetidine

Similar to its N-Boc counterpart, N-Cbz-3-bromoazetidine is a valuable substrate for nucleophilic substitution reactions. The stronger electron-withdrawing nature of the Cbz group compared to the Boc group is expected to render the C3 carbon even more electrophilic, potentially leading to faster reaction rates with nucleophiles.

G cluster_1 N-Cbz-3-bromoazetidine Reactivity N-Cbz-Azetidine N-Cbz-3-bromoazetidine Nucleophile Nucleophile (Nu-) Product 3-Substituted-N-Cbz-azetidine Bromide Br-

Figure 2: Nucleophilic substitution at the C3 position of N-Cbz-3-bromoazetidine.

Head-to-Head Comparison: N-Boc vs. N-Cbz for 3-Bromoazetidine

The choice between N-Boc and N-Cbz protection for 3-bromoazetidine is not a one-size-fits-all decision. The optimal choice depends on the specific reaction sequence, the nature of the nucleophiles to be introduced, and the presence of other functional groups in the molecule.

FeatureN-Boc ProtectionN-Cbz Protection
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild basic or neutral conditionsMild basic conditions
Stability Stable to base, nucleophiles, and reducing agents. Labile to acid.Stable to acid and base. Labile to hydrogenolysis and strong acids.
Reactivity of C-Br Good electrophilicity for SN2 reactions.Potentially higher electrophilicity than N-Boc due to stronger electron-withdrawing effect.
Deprotection Acidic conditions (e.g., TFA, HCl).Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH).
Key Advantage Orthogonal to base-labile and hydrogenolysis-sensitive groups.Orthogonal to acid-labile and base-labile groups. Deprotection under neutral conditions.
Potential Drawback Risk of azetidine ring-opening during acidic deprotection. Potential for t-butylation side reactions.Incompatible with reducible functional groups. Strong acid deprotection risks ring-opening.

Experimental Protocols

The following protocols are provided as representative examples for the protection and deprotection of 3-bromoazetidine. Researchers should always perform small-scale optimization experiments to determine the ideal conditions for their specific substrate and reaction scale.

Protocol 1: Synthesis of tert-butyl 3-bromoazetidine-1-carboxylate (N-Boc-3-bromoazetidine)

G Start 3-Bromoazetidine hydrobromide Step1 Dissolve in CH2Cl2 Add Et3N at 0 °C Start->Step1 Step2 Add Boc2O (solution in CH2Cl2) Stir at 0 °C to rt Step1->Step2 Step3 Aqueous workup (H2O, brine) Step2->Step3 Step4 Dry (Na2SO4) Concentrate Step3->Step4 Step5 Purify by column chromatography Step4->Step5 End N-Boc-3-bromoazetidine Step5->End

Figure 3: Workflow for the synthesis of N-Boc-3-bromoazetidine.

Materials:

  • 3-Bromoazetidine hydrobromide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-bromoazetidine hydrobromide in DCM at 0 °C, add triethylamine dropwise.

  • A solution of di-tert-butyl dicarbonate in DCM is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford tert-butyl 3-bromoazetidine-1-carboxylate.

Protocol 2: Synthesis of benzyl 3-bromoazetidine-1-carboxylate (N-Cbz-3-bromoazetidine)

G Start 3-Bromoazetidine hydrobromide Step1 Suspend in CH2Cl2 Add aq. NaHCO3 at 0 °C Start->Step1 Step2 Add Cbz-Cl (neat or in solution) Stir vigorously at 0 °C to rt Step1->Step2 Step3 Aqueous workup (H2O, brine) Step2->Step3 Step4 Dry (Na2SO4) Concentrate Step3->Step4 Step5 Purify by column chromatography Step4->Step5 End N-Cbz-3-bromoazetidine Step5->End

Figure 4: Workflow for the synthesis of N-Cbz-3-bromoazetidine.

Materials:

  • 3-Bromoazetidine hydrobromide

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 3-bromoazetidine hydrobromide in DCM and water at 0 °C, add sodium bicarbonate portion-wise.

  • Benzyl chloroformate is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford benzyl 3-bromoazetidine-1-carboxylate.

Protocol 3: Deprotection of N-Boc-3-substituted-azetidine

Acidic Conditions (TFA):

  • Dissolve the N-Boc-3-substituted-azetidine in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess TFA are removed under reduced pressure. The crude product is often obtained as the TFA salt.

Protocol 4: Deprotection of N-Cbz-3-substituted-azetidine

Hydrogenolysis:

  • Dissolve the N-Cbz-3-substituted-azetidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected azetidine.

Conclusion and Strategic Recommendations

The choice between N-Boc and N-Cbz for the protection of 3-bromoazetidine is a strategic decision that hinges on the planned synthetic route.

  • Choose N-Boc protection when:

    • Your synthetic route involves base-sensitive functional groups or conditions where hydrogenolysis is not feasible.

    • You require a protecting group that can be removed under conditions orthogonal to Cbz and Fmoc groups.

    • You are confident in your ability to perform a carefully controlled acidic deprotection to minimize ring-opening.

  • Choose N-Cbz protection when:

    • Your molecule contains acid-sensitive functional groups that would not survive Boc deprotection.

    • Your synthetic route does not involve easily reducible moieties.

    • You prioritize a mild, neutral deprotection step to ensure the integrity of the azetidine ring.

Ultimately, a thorough understanding of the chemical properties of both protecting groups, coupled with careful reaction optimization, will enable the successful synthesis and functionalization of 3-bromoazetidine-containing molecules, paving the way for the discovery of new and innovative therapeutics.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286.
  • Singh, G. S., & D’hooghe, M. (2017). Recent advances in the synthesis and reactivity of azetidines. RSC Advances, 7(83), 52787-52807.
  • Agami, C., Couty, F., & Puchot-Guillot, F. (2004). The chemistry of the N-Boc protecting group. Tetrahedron, 60(26), 5433-5469.
  • PrepChem.com. (n.d.). Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Baran, P. S. (2013). C–H activation. Journal of the American Chemical Society, 135(43), 16076-16079.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14257321, tert-butyl 3-bromoazetidine-1-carboxylate. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 3-Bromoazetidine and Its Derivatives

Introduction: The Azetidine Scaffold in Modern Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and organic synthesis.[1] Its inherent ring st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and organic synthesis.[1] Its inherent ring strain endows it with unique reactivity, making it a valuable building block for more complex molecular architectures.[1][2] While more stable than its three-membered aziridine counterpart, the azetidine ring can undergo facile ring-opening reactions, providing a strategic advantage in synthetic design.[1]

Among the functionalized azetidines, 3-bromoazetidine stands out as a particularly versatile intermediate. The bromine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to create diverse libraries of novel compounds.[3][4][5]

This guide provides an in-depth spectroscopic comparison of 3-bromoazetidine and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore how structural modifications, particularly at the nitrogen atom, influence the spectroscopic signatures of these molecules. Understanding these correlations is critical for researchers in confirming structures, monitoring reactions, and ensuring the purity of their synthesized compounds.

Core Principles of Spectroscopic Analysis for Azetidines

The unique structural features of the azetidine ring—namely its high strain and non-planar, puckered conformation—directly influence its spectroscopic output. The electronegativity of the nitrogen and the attached substituents further modulate the electronic environment, leading to predictable shifts in spectral data.

  • Nuclear Magnetic Resonance (NMR): The chemical shifts of the ring protons and carbons are highly sensitive to their electronic environment. The puckered nature of the ring often leads to distinct axial and equatorial protons with complex spin-spin coupling patterns. Electronegative substituents like bromine will cause a significant downfield shift (deshielding) of adjacent nuclei due to the inductive effect.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The vibrational frequencies of bonds are dictated by the bond strength and the masses of the connected atoms. The strain in the azetidine ring can affect the C-H and C-N stretching and bending frequencies.[7] The presence of specific functional groups on derivatives, such as a carbonyl group in an N-Boc protecting group, will give rise to strong, characteristic absorption bands.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is fragmented into characteristic pieces. The fragmentation pattern is a fingerprint of the molecule's structure. For 3-bromoazetidine, two key features are expected: the cleavage of the weak C-Br bond and fragmentation pathways driven by the release of ring strain.[8][9][10] The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11][12]

Experimental Methodologies

Accurate and reproducible data acquisition is the foundation of structural elucidation. The following protocols outline the standard procedures for the spectroscopic analysis of azetidine derivatives.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals obscuring the analyte peaks. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual peak. Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale.

  • Sample Preparation: Dissolve 5-10 mg of the azetidine derivative in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are often necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Protocol 2: FT-IR Spectroscopy

Causality: For liquid samples, analyzing a thin film between salt plates is a simple and effective method. Solid samples are often analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality spectra by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with the sample.

  • Sample Preparation (Liquid): Place one drop of the neat liquid sample onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top to create a thin film.

  • Sample Preparation (Solid/ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty IR beam path (or clean ATR crystal). This is crucial to subtract signals from atmospheric CO₂ and water vapor.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (EI-MS)

Causality: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment. This provides rich structural information. A low-resolution mass spectrometer is sufficient for identifying the characteristic bromine isotope pattern and primary fragments.

  • Sample Introduction: Introduce a small amount of the sample (typically diluted in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Comparison and Analysis

For this guide, we will compare the parent 3-bromoazetidine (often handled as its hydrochloride salt) with its commonly used derivative, tert-butyl 3-bromoazetidine-1-carboxylate (N-Boc-3-bromoazetidine). This comparison effectively illustrates the significant impact of the N-substituent.

G cluster_0 Parent Compound cluster_1 Derivative A 3-Bromoazetidine (as Hydrochloride) B N-Boc-3-bromoazetidine A->B  Addition of  N-Boc group B->A  Deprotection  (e.g., TFA, HCl) G cluster_0 Structural Environment cluster_1 Spectroscopic Output struct N-Boc-3-bromoazetidine H2/H4 H3 Boc-H shifts ¹H Chemical Shifts (ppm) ~4.2 ppm ~4.5 ppm ~1.4 ppm struct:f1->shifts:f1 Deshielded by N, C=O struct:f2->shifts:f2 Most Deshielded by N, Br struct:f3->shifts:f3 Shielded Alkyl

Caption: Correlation of proton environment to chemical shift in N-Boc-3-bromoazetidine.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and is highly sensitive to the electronic effects of substituents.

CompoundC3 (δ, ppm)C2/C4 (δ, ppm)Boc (C=O) (δ, ppm)Boc (C(CH₃)₃) (δ, ppm)Boc (CH₃) (δ, ppm)
3-Bromoazetidine HCl~30-35~55-60N/AN/AN/A
N-Boc-3-bromoazetidine [13]33.060.3155.880.228.4

Analysis of Trends:

  • C3 Carbon: The most striking feature is the chemical shift of the carbon directly attached to the bromine. The strong electronegativity of bromine induces a significant downfield shift, making C3 appear around 33.0 ppm in the N-Boc derivative. [13][14]* C2/C4 Carbons: These carbons are attached to the nitrogen. In the N-Boc derivative, they are deshielded by both the nitrogen and the adjacent carbonyl group of the Boc moiety, appearing at approximately 60.3 ppm. [13]In the parent hydrochloride, this deshielding effect from the protonated nitrogen is also strong.

  • Boc Group Carbons: The N-Boc derivative shows three additional signals: the carbonyl carbon (C=O) at a very low field (~155.8 ppm), the quaternary carbon of the tert-butyl group (~80.2 ppm), and the three equivalent methyl carbons (~28.4 ppm). [13][15]The presence and characteristic shifts of these three signals are definitive proof of N-Boc protection.

FT-IR Spectroscopic Analysis

The IR spectrum is invaluable for identifying the presence of specific functional groups.

CompoundN-H stretch (cm⁻¹)C-H stretch (cm⁻¹)C=O stretch (cm⁻¹)C-Br stretch (cm⁻¹)
3-Bromoazetidine HCl~2500-3200 (broad)~2850-3000N/A~550-650
N-Boc-3-bromoazetidineN/A~2850-3000~1690-1710 (strong)~550-650

Analysis of Trends:

  • N-H vs. C=O: The most dramatic difference is the disappearance of the broad N-H stretching band (characteristic of amine salts) and the appearance of a very strong, sharp C=O stretching absorption around 1700 cm⁻¹ upon introduction of the Boc group. This is the most easily identifiable change and serves as an excellent marker for successful N-protection.

  • C-H Stretch: Both compounds show C-H stretching vibrations in the typical aliphatic region of 2850-3000 cm⁻¹. [7]* C-Br Stretch: The C-Br bond vibration is found in the low-frequency "fingerprint region" and is often weak. [16]While its presence is expected, it can sometimes be obscured by other vibrations in this complex region.

G A Acquire Sample Spectrum C Compute Absorbance/Transmittance A->C B Acquire Background Spectrum B->C D Identify C=O Stretch (~1700 cm⁻¹)? C->D E N-Boc Derivative Confirmed D->E Yes F Identify Broad N-H Stretch (~2500-3200 cm⁻¹)? D->F No G Parent Amine Confirmed F->G Yes

Caption: Decision workflow for identifying azetidine derivatives by FT-IR.

Mass Spectrometry Analysis

MS provides the molecular weight and crucial information about the molecule's connectivity through its fragmentation pattern.

Key Features for 3-Bromoazetidine Derivatives:

  • Bromine Isotope Pattern: The most definitive feature for any bromo-compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in a roughly 1:1 intensity ratio. [11][12]For N-Boc-3-bromoazetidine (MW ≈ 236.11), one would expect to see peaks at m/z 235 and 237.

  • Loss of Bromine: The C-Br bond is one of the weaker bonds in the molecule. Cleavage of this bond results in a significant fragment corresponding to [M-Br]⁺. For the N-Boc derivative, this would be a fragment at m/z 156.

  • Substituent Fragmentation: N-substituents often direct the fragmentation. The N-Boc group is famous for producing a very stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is frequently the base peak in the spectrum. Loss of isobutylene (56 Da) from the molecular ion is also a common pathway.

  • Ring Fragmentation: The strained four-membered ring can fragment in various ways, often through the loss of ethylene (C₂H₄, 28 Da) or related fragments.

G M N-Boc-3-bromoazetidine [M]⁺• m/z 235/237 F1 [M - Br]⁺ m/z 156 M->F1 - Br• F2 [C(CH₃)₃]⁺ m/z 57 (tert-butyl cation) M->F2 - C₄H₇O₂NBr• F3 [M - C₄H₈]⁺• m/z 179/181 M->F3 - C₄H₈ (isobutylene) F4 [M - Br - C₂H₄]⁺ m/z 128 F1->F4 - C₂H₄

Caption: Proposed EI-MS fragmentation pathways for N-Boc-3-bromoazetidine.

Conclusion

The spectroscopic analysis of 3-bromoazetidine and its derivatives provides a clear and detailed picture of their molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for unambiguous characterization.

  • ¹H and ¹³C NMR precisely map the carbon-hydrogen framework and reveal the electronic influence of substituents.

  • FT-IR provides definitive confirmation of key functional groups, making it ideal for monitoring reactions like the addition or removal of a protecting group.

  • Mass Spectrometry confirms the molecular weight and, through the characteristic bromine isotope pattern and predictable fragmentation, offers undeniable evidence of the elemental composition and structural integrity.

For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely an academic exercise. It is a prerequisite for efficient synthesis, accurate reaction monitoring, and the stringent quality control necessary to advance new chemical entities from the laboratory to clinical application.

References

  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Abraham, R.J., et al. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry. Available at: [Link]

  • Kaur, N., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • BuyersGuideChem. (n.d.). 1-Boc-3-Bromoazetidine. Retrieved January 27, 2026, from [Link]

  • Micheli, F., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

  • Mishiro, K., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Durig, J. R., et al. (1975). The vibrational spectra of a heterocyclic azoborane. Journal of Molecular Structure. Available at: [Link]

  • All About Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 27, 2026, from [Link]

  • Hermkens, P. H. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Molecules. Available at: [Link]

  • Wu, J. I., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-bromoazetidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved January 27, 2026, from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved January 27, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved January 27, 2026, from [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Singh, K., et al. (2022). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions. Inorganic Chemistry. Available at: [Link]

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  • PubMed. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved January 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of bromoethane. Retrieved January 27, 2026, from [Link]

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  • Al-Majedy, Y. K., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Bromoazetidine Hydrobromide

As a Senior Application Scientist, I understand that novel reagents like 3-Bromoazetidine hydrobromide are pivotal in advancing drug discovery and chemical synthesis. However, their unique reactivity and hazard profile d...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that novel reagents like 3-Bromoazetidine hydrobromide are pivotal in advancing drug discovery and chemical synthesis. However, their unique reactivity and hazard profile demand an equally sophisticated approach to handling and disposal. This guide moves beyond mere compliance, offering a framework for safe, efficient, and scientifically-grounded disposal procedures. The protocols herein are designed to protect you, your colleagues, and the environment, ensuring that your groundbreaking research is built on a foundation of uncompromisable safety.

Hazard Profile & Risk Assessment: Understanding the "Why"

3-Bromoazetidine hydrobromide is not a singular hazard but a compound with three distinct risk characteristics. Acknowledging each is fundamental to understanding the causality behind the required disposal protocols.

Hazard ComponentChemical MoietyAssociated Risks & Disposal Rationale
Halogenated Organic 3-Bromo azetidineAs a brominated organic compound, it falls under specific hazardous waste regulations.[1][2][3] Improper disposal, such as mixing with non-halogenated solvents, leads to costly and complex waste streams and is often a regulatory violation.[1][4] Landfill disposal of aqueous solutions containing halogenated compounds is also heavily restricted.[5]
Corrosive Acid Salt Azetidine hydrobromide The hydrobromide salt renders the compound acidic and corrosive. It can cause severe skin burns and eye damage.[6] This necessitates the use of corrosion-resistant containers and robust personal protective equipment. Neutralization may be required for certain disposal pathways, but direct collection as acidic waste is the standard.[6]
Reactive Heterocycle 3-Bromoazetidine Azetidine rings are strained four-membered heterocycles. While valued for their synthetic utility, they can be reactive. The compound is classified as a skin, eye, and respiratory irritant.[7][8][9] Safe handling to prevent exposure is paramount.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the material for any purpose, including disposal, a robust safety posture is non-negotiable. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling and transfer of 3-Bromoazetidine hydrobromide, whether solid or in solution, must be conducted within a certified chemical fume hood.[8][10] This is your primary line of defense against inhaling dust or vapors.

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential.

    • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use in accordance with laboratory best practices.[7]

    • Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[7]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety and compliance. Each step logically follows the last, minimizing risk at every stage.

Step 1: Waste Segregation (The Critical First Step) The cardinal rule of chemical waste is proper segregation. Immediately designate a dedicated waste stream for this compound.

  • Action : Collect all waste containing 3-Bromoazetidine hydrobromide (e.g., un-used solid, contaminated consumables, reaction mother liquors) in a container exclusively marked for "Halogenated Organic Waste." [1][4]

  • Causality : This segregation is mandated by environmental regulations (such as the Resource Conservation and Recovery Act in the U.S.) and is crucial for safe disposal.[2][3] Mixing halogenated and non-halogenated waste complicates the incineration or treatment process, significantly increasing disposal costs and environmental risk.[4]

Step 2: Container Selection & Labeling The container is your primary means of containment. Its integrity and labeling are paramount.

  • Action : Select a container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing, threaded cap.[1][4] Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste 3-Bromoazetidine hydrobromide."[1] Do not use abbreviations or chemical formulas.

  • Causality : A vapor-tight, spill-proof container prevents the release of fumes and protects against accidental spills.[1] Proper labeling is a legal requirement and ensures that anyone handling the container, from lab personnel to waste technicians, is fully aware of its contents and associated hazards.

Step 3: Transferring the Waste Execute the physical transfer with precision to prevent contamination and exposure.

  • Action : Inside a chemical fume hood, carefully transfer the waste into the labeled container. If transferring a solid, use a dedicated scoop and avoid generating dust.[8] If transferring a liquid, use a funnel to prevent splashing. Keep the waste container closed at all times except when actively adding waste.[1]

  • Causality : Minimizing the generation of dusts or aerosols is critical to prevent respiratory exposure.[8] The "closed when not in use" rule is a standard safety practice to prevent the release of volatile compounds and to be prepared for any unexpected event, like a power outage.

Step 4: Storage Pending Disposal Proper interim storage within the lab is a key component of the waste lifecycle.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be in a secondary containment tray, away from incompatible materials like strong oxidizing agents or bases.[10]

  • Causality : Storing waste in a designated, controlled area prevents accidental mixing with other chemicals and contains any potential leaks. Azetidines and their salts should not be stored with strong acids or oxidizers.[10]

Step 5: Arranging for Professional Disposal The final step is the hand-off to certified professionals.

  • Action : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][11] Provide them with the exact details from your waste label.

  • Causality : 3-Bromoazetidine hydrobromide is a hazardous chemical that cannot be disposed of via standard drains or landfill.[2][5][6] It requires specialized treatment at a permitted waste disposal facility to ensure its safe and complete destruction in compliance with all local and national regulations.

Emergency Procedures: Spill & Exposure Management

In Case of a Spill:

  • Evacuate personnel from the immediate area.[7]

  • Ensure the area is well-ventilated.

  • Wearing full PPE, contain the spill. For small spills, cover with a non-reactive absorbent material like vermiculite or sand.[12]

  • Carefully sweep or scoop up the absorbed material and place it in your labeled "Halogenated Organic Waste" container.[8][12]

  • Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final professional hand-off.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection Protocol cluster_final Storage & Final Disposal Assess 1. Assess Hazards (Halogenated, Acidic, Reactive) PPE 2. Don Full PPE (Goggles, Gloves, Lab Coat) Assess->PPE Safety First Segregate 3. Segregate Waste (Halogenated Stream Only) PPE->Segregate Begin Handling Container 4. Select & Label Container ('Hazardous Waste', Full Name) Segregate->Container Prepare Containment Transfer 5. Transfer Waste Safely (In Fume Hood) Container->Transfer Execute Transfer Store 6. Store in Designated Area (Secondary Containment) Transfer->Store Secure Pending Pickup EHS 7. Arrange Professional Disposal (Contact EHS) Store->EHS Final Handoff

Caption: Disposal workflow for 3-Bromoazetidine hydrobromide.

References

  • Safety Data Sheet: Hydrobromic acid . Carl ROTH. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Safe Handling of Azides . University of Pittsburgh. [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, PART 729 . Illinois Pollution Control Board. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Safety Data Sheet: Azetidine . Chemos GmbH & Co.KG. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. [Link]

  • The elimination of hydrogen bromide from a bromoalkane . Doc Brown's Chemistry. [Link]

  • 1-Bromobutane preparation and purification . FranklyChemistry via YouTube. [Link]

  • Elimination Reaction of Haloalkanes . freesciencelessons via YouTube. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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